molecular formula C16H29ClO B8038789 Palmitoleoyl chloride

Palmitoleoyl chloride

Cat. No.: B8038789
M. Wt: 272.9 g/mol
InChI Key: VZQFJZYVQNXVRY-FPLPWBNLSA-N
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Description

It is a liquid compound with the molecular formula C16H29ClO and a molecular weight of 272.85 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoleoyl chloride can be synthesized from palmitoleic acid through a reaction with thionyl chloride. The reaction typically occurs at a temperature range of 60 to 75 degrees Celsius for 0.5 to 2 hours in the presence of an organic amine . This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness.

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of readily available raw materials and simple process equipment. The reaction between palmitoleic acid and thionyl chloride is conducted in a magnetic stirring reaction kettle, ensuring efficient mixing and reaction completion .

Chemical Reactions Analysis

Types of Reactions: Palmitoleoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Water or aqueous solutions facilitate the hydrolysis of this compound.

    Oxidizing and Reducing Agents: Specific agents and conditions depend on the desired reaction pathway.

Major Products Formed:

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Palmitoleic Acid: Formed through hydrolysis.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of palmitoleoyl chloride involves its role in protein palmitoylation. This process entails the attachment of a palmitoyl group to cysteine residues on proteins, facilitated by palmitoyl-transferases. This modification regulates protein localization, stability, and function . The dynamic nature of palmitoylation and depalmitoylation allows for rapid regulation of protein activity and cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its unsaturated nature, which imparts distinct reactivity and properties compared to its saturated counterpart, palmitoyl chloride. This unsaturation allows for specific interactions and applications in biological systems and organic synthesis .

Properties

IUPAC Name

(Z)-hexadec-9-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQFJZYVQNXVRY-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Palmitoleoyl chloride
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Palmitoleoyl chloride
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Palmitoleoyl chloride
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